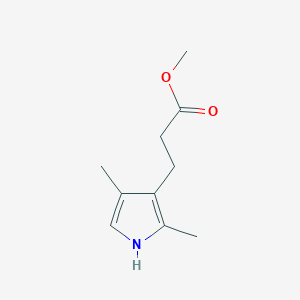
Methyl 3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoate
Cat. No. B3353398
Key on ui cas rn:
54474-51-0
M. Wt: 181.23 g/mol
InChI Key: HEKYHUQPSNIMJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08258171B2
Procedure details


Methyl 5-(benzoyloxy-carbonyl)-2,4-dimethyl-3-pyrrolepropionate (1.55 g, 4.91 mmol) was dissolved in acetone (150 mL) containing 10% palladium/carbon, and the mixture was stirred at room temperature for 12 hours under a hydrogen atmosphere. The reaction mixture was filtered, the solvent was evaporated under reduced pressure, then the residue was immediately dissolved in trifluoroacetic acid (TFA, 10 mL), and the mixture was stirred at room temperature for 10 minutes under an argon atmosphere. The reaction mixture was added with dichloromethane (30 mL), then washed successively with water and 1 mol/L aqueous sodium hydrogencarbonate, dried over anhydrous sodium sulfate, and evaporated under reduced pressure to obtain pale brown oil (1, 0.835 g, 94%).
Name
Methyl 5-(benzoyloxy-carbonyl)-2,4-dimethyl-3-pyrrolepropionate
Quantity
1.55 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
C(OC([C:12]1[NH:16][C:15]([CH3:17])=[C:14]([CH2:18][CH2:19][C:20]([O:22][CH3:23])=[O:21])[C:13]=1[CH3:24])=O)(=O)C1C=CC=CC=1>CC(C)=O.[Pd]>[CH3:17][C:15]1[NH:16][CH:12]=[C:13]([CH3:24])[C:14]=1[CH2:18][CH2:19][C:20]([O:22][CH3:23])=[O:21]
|
Inputs


Step One
|
Name
|
Methyl 5-(benzoyloxy-carbonyl)-2,4-dimethyl-3-pyrrolepropionate
|
|
Quantity
|
1.55 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)OC(=O)C1=C(C(=C(N1)C)CCC(=O)OC)C
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at room temperature for 12 hours under a hydrogen atmosphere
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated under reduced pressure
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the residue was immediately dissolved in trifluoroacetic acid (TFA, 10 mL)
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred at room temperature for 10 minutes under an argon atmosphere
|
|
Duration
|
10 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The reaction mixture was added with dichloromethane (30 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed successively with water and 1 mol/L aqueous sodium hydrogencarbonate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain pale brown oil (1, 0.835 g, 94%)
|
Outcomes


Product
Details
Reaction Time |
12 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC=1NC=C(C1CCC(=O)OC)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
